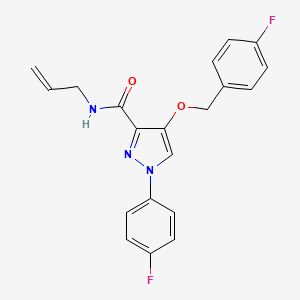

N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

CAS No.: 1209536-32-2

Cat. No.: VC4170560

Molecular Formula: C20H17F2N3O2

Molecular Weight: 369.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209536-32-2 |

|---|---|

| Molecular Formula | C20H17F2N3O2 |

| Molecular Weight | 369.372 |

| IUPAC Name | 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-prop-2-enylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C20H17F2N3O2/c1-2-11-23-20(26)19-18(27-13-14-3-5-15(21)6-4-14)12-25(24-19)17-9-7-16(22)8-10-17/h2-10,12H,1,11,13H2,(H,23,26) |

| Standard InChI Key | FEBUENACWZYFEA-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Introduction

N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound featuring a pyrazole ring system. This compound is classified as a research chemical, often explored for its potential applications in various biological systems. The presence of fluorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves several key steps, including reactions with hydrazines, various aldehydes, and catalysts such as triethylamine or pyridine under controlled conditions. Optimization techniques like continuous flow reactors and high-throughput screening can enhance yield and purity during industrial production.

Mechanism of Action and Biological Activity

This compound may interact with specific enzymes or receptors within biological pathways, potentially inhibiting enzymes involved in inflammatory responses. The fluorine substituents are crucial for enhancing binding affinity and selectivity towards these targets, which is vital for its potential therapeutic applications.

Characterization Techniques

Further characterization of N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to provide insights into its structural integrity and purity.

Research Findings and Applications

Research continues to explore the efficacy of this compound in various biological systems and its potential therapeutic uses. The compound's unique structure and properties make it a promising candidate for further investigation in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume